Spiro[cyclopropane-1,3'-indolin]-2'-one
Overview
Description
Spiro[cyclopropane-1,3’-indolin]-2’-one is a type of spirocyclic compound . These compounds are characterized by a bicycle connected by a single fully-substituted carbon atom . They are inherently highly 3-dimensional structures and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Synthesis Analysis
The synthesis of Spiro[cyclopropane-1,3’-indolin]-2’-one has been achieved through metal-free cyclopropanation using tosylhydrazone salts . This method provides a safe alternative to diazo-compounds and has been used to produce these compounds in high yields .Molecular Structure Analysis
Spirocyclic structures, like Spiro[cyclopropane-1,3’-indolin]-2’-one, are defined as a bicycle connected by a single fully-substitified carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The sequential Corey–Chaykovsky reactions of isatins, spiroepoxy-, or spiroaziridine oxindoles with sulfur ylide has led to the discovery of a unique reaction mode that allows easy and direct one-pot access to a range of spirocyclopropyl oxindoles .Physical And Chemical Properties Analysis
As a spirocyclic compound, Spiro[cyclopropane-1,3’-indolin]-2’-one can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Scientific Research Applications
Catalyst-Free Synthesis
Spiro[cyclopropane-1,3'-indolin]-2'-ones can be synthesized in a catalyst-free and highly diastereoselective reaction, using ethyl diazoacetate in ethanol–acetonitrile solvent. This process is significant for producing substituted 3-methyleneindolin-2-ones efficiently (Maurya et al., 2014).
Anticancer Potential
These compounds have been evaluated for their anticancer activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer. Several compounds in this series exhibited promising anticancer activity, indicating potential applications in cancer treatment (Reddy et al., 2015).
Stereochemistry in Synthesis
The stereoselective synthesis of spirocyclopropyl oxindoles from indolin-2-one and bromonitroalkene has been developed, providing high diastereomeric ratios and yielding compounds that could be important for further medicinal chemistry applications (Roy & Chen, 2013).
Photochemical Deracemization
Spiro[cyclopropane-1,3'-indolin]-2'-ones have been used in photochemical deracemization studies, showing potential in stereochemical applications and organic synthesis (Li et al., 2020).
Biological Activity
Some derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one have shown significant anti-inflammatory and analgesic activities, suggesting their potential in developing new therapeutic agents (Kawada et al., 1981).
Reactivity and Chemical Transformations
Studies have also focused on the reactivity of spiro[cyclopropane-1,3'-indolin]-2'-ones with various reagents, contributing to the development of novel synthetic methods in organic chemistry (Buev et al., 2018).
Future Directions
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .
properties
IUPAC Name |
spiro[1H-indole-3,1'-cyclopropane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-10(5-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBWIBWOPGDMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507379 | |
Record name | Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[cyclopropane-1,3'-indolin]-2'-one | |
CAS RN |
13861-75-1 | |
Record name | Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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